molecular formula C35H71N5O17 B8103808 N3-PEG16-Hydrazide

N3-PEG16-Hydrazide

Cat. No.: B8103808
M. Wt: 834.0 g/mol
InChI Key: BFBYRHQCMPXCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-PEG16-Hydrazide is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (Proteolysis Targeting Chimera) linker. It is widely used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing alkyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

N3-PEG16-Hydrazide is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and hydrazide functional groups. The azide group is introduced to the PEG chain, which can then react with alkyne-containing molecules through CuAAc reactions. The strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N3-PEG16-Hydrazide primarily undergoes click chemistry reactions, specifically CuAAc and SPAAC. These reactions are highly efficient and selective, making them ideal for bioconjugation and other applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are bioconjugates, where this compound is linked to other molecules, such as proteins or small molecules, through stable triazole linkages .

Scientific Research Applications

N3-PEG16-Hydrazide has a wide range of applications in scientific research:

Mechanism of Action

N3-PEG16-Hydrazide functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The azide group in this compound allows it to undergo click chemistry reactions, forming stable linkages with other molecules. This enables the precise targeting and degradation of specific proteins within cells .

Comparison with Similar Compounds

Similar Compounds

  • N3-PEG4-Hydrazide
  • N3-PEG8-Hydrazide
  • N3-PEG12-Hydrazide

Uniqueness

N3-PEG16-Hydrazide is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring longer linkers for efficient bioconjugation and protein degradation .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H71N5O17/c36-39-35(41)1-3-42-5-7-44-9-11-46-13-15-48-17-19-50-21-23-52-25-27-54-29-31-56-33-34-57-32-30-55-28-26-53-24-22-51-20-18-49-16-14-47-12-10-45-8-6-43-4-2-38-40-37/h1-34,36H2,(H,39,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBYRHQCMPXCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H71N5O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

834.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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